Nucleinic acid
Description
Properties
CAS No. |
9008-72-4 |
|---|---|
Molecular Formula |
C18H38S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nucleinic acid extraction and isolation typically start with disrupting the cellular structures containing the genetic material. This is usually accomplished by adding a compatible detergent, mechanical disruption, and/or heat. Several methods for this compound purification are common, including organic extraction and precipitation, silica-based this compound isolation, and paramagnetic bead-based this compound purification .
Industrial Production Methods: Industrial production of nucleinic acids involves large-scale extraction and purification processes. These processes often utilize advanced reagents and equipment to ensure high yield, purity, and integrity of the nucleinic acids. Techniques such as spin column technology and magnetic bead isolation are commonly employed in industrial settings .
Chemical Reactions Analysis
Hydrolysis Reactions
Nucleic acids undergo hydrolysis under acidic or basic conditions, breaking phosphodiester bonds and glycosidic linkages. Key findings include:
Base-catalyzed RNA hydrolysis proceeds 10<sup>5</sup>-fold faster than DNA due to 2'-OH participation in transesterification . Acidic conditions preferentially cleave purine bases via N-glycosidic bond cleavage, generating abasic sites .
Catalytic Nucleic Acids
RNA/DNA catalyze reactions beyond natural phosphotransferase activity:
| Reaction Type | Catalytic Nucleic Acid | Rate Enhancement | Reference |
|---|---|---|---|
| Diels-Alder | RNA ribozyme | 10<sup>4</sup> | |
| Amide bond formation | DNAzyme | 10<sup>6</sup> | |
| RNA aminoacylation | 29-mer RNA | 10<sup>3</sup> |
A 29-mer RNA catalyst enables sequential aminoacylation and peptide bond formation without protein cofactors . DNAzymes achieve enantioselectivity >90% ee in asymmetric aldol reactions .
Bioorthogonal Modifications
Click chemistry enables precise functionalization:
CuAAC Reaction:
-
K<sub>cat</sub>/K<sub>M</sub> = 1.2×10<sup>5</sup> M<sup>-1</sup>s<sup>-1</sup> for alkyne-azide pairs
-
Enables fluorophore conjugation with <5% nonspecific labeling
Staudinger Ligation:
Oxidative Damage Pathways
Reactive oxygen species induce >20 base lesions:
| Lesion Type | Oxidation Source | Frequency (per cell/day) |
|---|---|---|
| 8-oxoguanine | - OH radical | 10<sup>3</sup> |
| Thymine glycol | Singlet oxygen | 10<sup>2</sup> |
| 5-hydroxycytosine | Fenton reaction | 10<sup>1</sup> |
Oxidative damage alters Tm by 5-15°C depending on lesion position . Repair enzymes like OGG1 excise 8-oxoG with k<sub>cat</sub> = 0.8 min<sup>-1</sup> .
Scientific Research Applications
Biomedical Applications
Gene Regulation and Therapy
Nucleic acids are extensively used in gene regulation and therapy. Oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), can specifically target mRNA to modulate gene expression. This has significant implications for treating genetic disorders and cancers. For instance, ASOs targeting the Kirsten rat sarcoma virus (KRAS) are currently under clinical trials for non-small cell lung cancer .
Drug Delivery Systems
Nucleic acids can be engineered as drug delivery vehicles. Their ability to form stable complexes with therapeutic agents enhances the targeted delivery of drugs to specific cells. Recent advancements have shown that chemically modified nucleic acids can improve the stability and efficacy of drug delivery systems .
Biosensing and Diagnostics
Nucleic acids serve as molecular recognition elements in biosensing applications. DNA and RNA aptamers exhibit high specificity for their targets, enabling sensitive detection of biomarkers associated with various diseases. For example, nucleic acid-based biosensors have been developed for rapid detection of pathogens in clinical diagnostics .
Nucleic Acid-Based Vaccines
The advent of mRNA vaccines has revolutionized immunization strategies. The COVID-19 mRNA vaccines exemplify how nucleic acids can trigger robust immune responses by instructing cells to produce antigens that elicit immunity against pathogens. This approach has opened new avenues for vaccine development against infectious diseases and cancers .
Environmental Monitoring
Nucleic acids are also utilized in environmental monitoring to detect pollutants and pathogens in various ecosystems. Techniques such as polymerase chain reaction (PCR) enable the identification of specific nucleic acid sequences from environmental samples, facilitating the assessment of biodiversity and ecosystem health .
Food Safety
In food safety, nucleic acid analysis is employed to detect foodborne pathogens and genetically modified organisms (GMOs). Nucleic acid-based methods provide rapid and accurate testing compared to traditional microbiological techniques, ensuring food quality and safety .
Case Studies
Mechanism of Action
Nucleinic acids exert their effects by serving as templates for the synthesis of proteins. They carry genetic information that is transcribed into messenger ribonucleic acid, which is then translated into proteins by ribosomes. This process is essential for the regulation of cellular functions and the maintenance of genetic integrity .
Molecular Targets and Pathways: The primary molecular targets of nucleinic acids are ribosomes and various enzymes involved in transcription and translation. The pathways involved include the central dogma of molecular biology, which describes the flow of genetic information from deoxyribonucleic acid to ribonucleic acid to protein .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nucleic acids are distinguished from other biomolecules and synthetic analogs by their structure, stability, and functional roles. Below is a detailed comparison:
DNA vs. RNA
| Property | DNA | RNA |
|---|---|---|
| Sugar | Deoxyribose | Ribose |
| Strand Structure | Double-stranded helix | Single-stranded, often folded |
| Base Pairs | Adenine-Thymine (A-T) | Adenine-Uracil (A-U) |
| Stability | Resistant to alkaline hydrolysis | Susceptible to hydrolysis (due to 2'-OH group) |
| Function | Genetic storage | Protein synthesis, catalysis |
DNA’s stability arises from its deoxyribose sugar and double-stranded structure, making it suitable for long-term genetic preservation. RNA’s ribose and single-stranded nature allow flexibility in catalytic (e.g., ribozymes) and regulatory roles .
Nucleic Acids vs. Proteins
| Property | Nucleic Acids | Proteins |
|---|---|---|
| Monomer | Nucleotides | Amino acids |
| Bond Type | Phosphodiester | Peptide |
| Function | Information storage/transfer | Enzymatic catalysis, structure |
| Chemical Reactivity | Susceptible to UV damage | Prone to denaturation |
While proteins rely on diverse side chains for enzymatic activity, nucleic acids utilize base pairing for replication and information transfer .
Data Tables
Table 1: Thermodynamic Stability of Nucleic Acid Duplexes
| Compound | Tm (°C) (20-mer) | ΔG (kcal/mol) |
|---|---|---|
| DNA-DNA | 65 | -150 |
| DNA-RNA | 70 | -160 |
| PNA-DNA | 85 | -200 |
| LNA-DNA | 90 | -220 |
Tm = Melting temperature; ΔG = Gibbs free energy
Table 2: Enzymatic Degradation Resistance
| Compound | Half-life (Serum) |
|---|---|
| DNA | 2–4 hours |
| RNA | <1 hour |
| PNA | >24 hours |
| LNA | >48 hours |
Biological Activity
Nucleic acids, primarily deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), are fundamental biomolecules that play crucial roles in various biological processes. Their unique properties enable them to function as carriers of genetic information, regulators of gene expression, and active participants in cellular signaling pathways. This article explores the biological activity of nucleic acids, focusing on their applications in biomedicine, their mechanisms of action, and recent advancements in research.
1. Properties of Nucleic Acids
Nucleic acids exhibit several key properties that contribute to their biological activity:
- Molecular Recognition : Nucleic acids can form specific interactions with complementary sequences, allowing for precise targeting in various applications.
- Programmability : The ability to design nucleic acid sequences enables the development of tailored therapeutic agents.
- Chemical Modifications : Modifications such as methylation or the incorporation of non-canonical bases enhance stability and binding affinity.
Nucleic acids exert their biological effects through various mechanisms:
- Gene Regulation : RNA molecules, particularly microRNAs (miRNAs) and small interfering RNAs (siRNAs), play critical roles in post-transcriptional regulation by binding to messenger RNAs (mRNAs) and inhibiting their translation or promoting degradation .
- Immune Response Modulation : Nucleic acids are involved in sensing pathogens and activating immune responses. For instance, certain nucleic acid patterns can trigger autoinflammatory responses, linking them to diseases like lupus and rheumatoid arthritis .
- Therapeutic Applications : Oligonucleotides, including antisense oligonucleotides (ASOs), are designed to target specific mRNAs for degradation or modulation, providing a mechanism for treating genetic disorders and cancers .
3. Applications in Biomedicine
Nucleic acids have revolutionized several fields within biomedicine:
3.1 Gene Therapy
Nucleic acids are utilized in gene therapy to correct genetic defects by delivering therapeutic genes or silencing disease-causing genes. Clinical trials are underway for ASOs targeting genes associated with amyotrophic lateral sclerosis (ALS) and various cancers .
3.2 Vaccines
The advent of mRNA vaccines represents a significant advancement in immunization strategies. These vaccines use nucleic acids to instruct cells to produce antigens that elicit an immune response, exemplified by the COVID-19 vaccines developed by Pfizer-BioNTech and Moderna .
3.3 Diagnostic Tools
Nucleic acids serve as probes for detecting diseases through techniques such as PCR and next-generation sequencing. Their specificity allows for the identification of pathogens or genetic mutations with high accuracy .
Case Study 1: RNA-Based Cancer Therapy
A study demonstrated the effectiveness of ASOs in targeting the B-cell lymphoma 2 (Bcl2) oncogene in non-small cell lung cancer (NSCLC). The ASOs induced apoptosis in cancer cells, showcasing the potential of nucleic acids in cancer treatment .
Case Study 2: Immune Modulation
Research has shown that certain nucleic acid sequences can enhance vaccine efficacy by acting as adjuvants, promoting stronger immune responses against tumors and infectious agents .
5. Recent Research Findings
Recent studies highlight the expanding role of nucleic acids in various applications:
6. Conclusion
The biological activity of nucleic acids is vast and multifaceted, encompassing roles in gene regulation, immune response modulation, and therapeutic applications. Ongoing research continues to unveil new potentials for these biomolecules, paving the way for innovative treatments and diagnostic tools that could transform healthcare.
The integration of nucleic acids into clinical practices signifies a paradigm shift in how diseases are approached, treated, and understood. As research progresses, it is anticipated that nucleic acids will play an increasingly central role in personalized medicine and targeted therapies.
Q & A
Q. What are the key considerations for experimental design in nucleic acid research to ensure reproducibility?
To ensure reproducibility, document the research question, materials, methodology, and deviations in detail . Use standardized reporting frameworks (e.g., MIQE guidelines for qPCR) to outline experimental groups, sample processing, and validation steps . Address matrix complexity (e.g., biological samples vs. synthetic solutions) and pre-analytical variables (e.g., extraction efficiency) during experimental planning .
Q. What methodologies are recommended for isolating and purifying high-quality nucleic acids from complex biological matrices?
High-quality isolation requires cell lysis optimized for the sample type (e.g., mechanical disruption for plant tissues), followed by selective removal of proteins (e.g., phenol-chloroform extraction) and contaminants (e.g., RNase inhibitors for RNA) . Validate purity using spectrophotometric ratios (A260/A280 >1.8 for DNA) and gel electrophoresis to confirm integrity .
Q. How can researchers analyze the secondary structure of nucleic acids, and what tools facilitate these predictions?
Use computational tools like the mfold web server to predict secondary structures based on free energy minimization . Experimentally, employ techniques like X-ray crystallography or cryo-EM for tertiary structure determination . For dynamic structures, use chemical probing (e.g., SHAPE-MaP) to study folding intermediates .
Advanced Research Questions
Q. What strategies address inhibitors in nucleic acid amplification techniques like PCR, and how can their effects be quantified?
Common inhibitors (e.g., humic acids, heparin) can be mitigated by adding bovine serum albumin (BSA) or diluting samples . Quantify inhibition using internal controls (e.g., spiked synthetic DNA) to measure amplification efficiency . For environmental samples, combine pre-treatment methods like silica-based purification with inhibitor-resistant polymerases .
Q. How do matrix effects and pre-analytical variables influence measurement uncertainty in nucleic acid quantification?
Matrix complexity (e.g., blood vs. soil) affects extraction yield and polymerase inhibition, contributing to >30% variability in some cases . Mitigate this by using matrix-matched calibration standards and digital PCR for absolute quantification . Report uncertainty budgets encompassing volume measurement errors and pipetting variability .
Q. What computational frameworks enable integrative analysis of multi-omics data with nucleic acid structural information?
Combine sequence databases (e.g., GenBank) with structural databases (e.g., PDB) using tools like 3DNA for 3D modeling . For multi-omics integration, employ platforms like Galaxy or Bioconductor to correlate nucleic acid folding with transcriptomic/proteomic data .
Q. How do standardized reporting guidelines (e.g., MIQE) improve rigor in qPCR-based nucleic acid studies?
MIQE guidelines enforce documentation of primer specificity (e.g., melt curve analysis), amplification efficiency (e.g., standard curves), and normalization methods . This reduces false positives/negatives and enhances cross-study comparability, particularly in clinical diagnostics .
Q. What metrological approaches ensure traceability in nucleic acid measurements across diverse applications?
Use certified reference materials (CRMs) for calibration, such as NIST Standard Reference Materials for DNA quantification . Implement ISO/IEC 17025-accredited workflows for pre-analytical steps (e.g., extraction) and validate methods using interlaboratory comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
